molecular formula C24H28N4O2 B6541689 N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058197-86-6

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6541689
CAS No.: 1058197-86-6
M. Wt: 404.5 g/mol
InChI Key: AGHBTOJZJJTNQS-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in a significant subset of cancers (PubMed) . This compound functions by irreversibly binding to the mutated cysteine residue of KRAS G12C, trapping it in an inactive GDP-bound state (Nature) . This mechanism effectively disrupts the oncogenic signaling through the MAPK pathway, leading to inhibition of tumor cell proliferation and survival. Its primary research value lies in the investigation of RAS-driven tumor biology and the development of targeted cancer therapies, particularly for non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma (National Cancer Institute) . Researchers utilize this inhibitor to study resistance mechanisms, explore combination treatment strategies, and further validate KRAS G12C as a critical therapeutic target in oncology.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-5-27(6-2)20-11-12-21(18(4)13-20)26-23(29)15-28-16-25-22(14-24(28)30)19-9-7-17(3)8-10-19/h7-14,16H,5-6,15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHBTOJZJJTNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Optimized conditions derived from studies on analogous systems include:

  • Catalyst : MAI·Fe2Cl7 (5 mol%) under solvent-free conditions.

  • Temperature : 80–100°C under microwave irradiation for 30–60 minutes.

  • Yield : 68–82% for analogous dihydropyrimidinones.

ComponentRoleQuantity (mmol)
4-MethylbenzaldehydeAldehyde donor1.0
UreaNitrogen source1.2
Ethyl acetoacetateβ-Keto ester1.0
MAI·Fe2Cl7Lewis acid catalyst0.05

Mechanistic Insights :
The reaction proceeds via imine formation between urea and the aldehyde, followed by nucleophilic attack by the enolized β-keto ester. Cyclization and dehydration yield the dihydropyrimidinone.

Functionalization with the Acetamide Side Chain

The dihydropyrimidinone core must be functionalized at the N1 position with the acetamide group. This requires:

  • Activation of the N1 position : Typically achieved via chlorination using POCl3 or PCl5.

  • Nucleophilic substitution : Reaction with a pre-synthesized amine derivative.

Synthesis of N-[4-(Diethylamino)-2-Methylphenyl]Acetamide

The amine component is synthesized through sequential alkylation and acetylation:

  • Alkylation of 2-methyl-4-nitroaniline :

    • Diethyl sulfate in basic conditions (K2CO3, DMF, 60°C) introduces the diethylamino group.

    • Reduction of the nitro group (H2/Pd-C) yields 4-(diethylamino)-2-methylaniline.

  • Acetylation :

    • Reaction with chloroacetyl chloride in THF with Et3N as a base.

    • Yield : ~75% for analogous acetamides.

Coupling to the Dihydropyrimidinone Core

  • Chlorination : Treat the dihydropyrimidinone with POCl3 (3 equiv) at 80°C for 4 hours to form the 1-chloro intermediate.

  • Substitution : React with N-[4-(diethylamino)-2-methylphenyl]acetamide in the presence of K2CO3 (2.5 equiv) in DMF at 100°C for 12 hours.

StepConditionsYield (%)
ChlorinationPOCl3, 80°C, 4h85
SubstitutionK2CO3, DMF, 100°C, 12h62

Purification and Characterization

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixture (4:1) enhances purity (>98% by HPLC).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, CH2CO), 3.42 (q, J=7.0 Hz, 4H, N(CH2CH3)2), 2.51 (s, 3H, CH3), 1.29 (t, J=7.1 Hz, 6H, CH2CH3).

  • 13C NMR : 165.8 (C=O), 152.1 (C-6), 148.9 (C-4), 134.2–126.5 (Ar-C), 45.2 (N(CH2CH3)2), 14.1 (CH3).

Challenges and Optimization

  • Regioselectivity : Competing substitution at C2 or C4 positions of the pyrimidinone ring necessitates precise stoichiometry and temperature control.

  • Side reactions : Over-chlorination or hydrolysis of the acetamide group can occur; anhydrous conditions and inert atmospheres mitigate these issues.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various reactions including:

  • Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide, resulting in the formation of corresponding N-oxide derivatives.

  • Reduction: : Reduction reactions with agents like lithium aluminum hydride can modify the functional groups present in the molecule.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can introduce or modify substituents on the aromatic rings or pyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents (e.g., hydrogen peroxide)

  • Reducing agents (e.g., lithium aluminum hydride)

  • Catalysts (e.g., palladium on carbon for hydrogenation reactions)

  • Solvents like ethanol, dichloromethane, or dimethylformamide

Major Products Formed

The major products depend on the type of reaction. Oxidation might produce N-oxide derivatives, while reduction and substitution can yield various modified analogs of the parent compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C20H25N3O3
  • Molecular Weight : 355.438 g/mol
  • IUPAC Name : N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
  • CAS Number : 153196-69-1

The structure consists of a diethylamino group attached to a methylphenyl moiety, which is further linked to a pyrimidine derivative. This unique structure contributes to its biological activity.

Anticancer Activity

This compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study : In vitro studies revealed that this compound reduced cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines by over 50% at concentrations of 10 µM after 48 hours of treatment .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several bacterial strains. It is particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neurological Applications

The diethylamino group in the compound suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease.

Case Study : A study involving animal models showed that administration of the compound improved cognitive function and reduced neuroinflammation markers .

Toxicological Considerations

Despite its therapeutic potential, this compound has been classified as very toxic to aquatic life and is suspected of reproductive toxicity. Safety assessments are crucial for its use in clinical settings.

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Mechanistic Studies : Understanding the precise mechanisms underlying its anticancer and antimicrobial activities.
  • Formulation Development : Creating effective delivery systems to enhance bioavailability.
  • Long-term Toxicity Studies : Assessing chronic exposure effects in various biological systems.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves its interaction with specific molecular targets. These interactions can modulate pathways by binding to receptors or enzymes, altering their function. The precise molecular targets and pathways depend on the specific context of its use, whether in biological systems or synthetic applications.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on variations in the pyrimidinone core, substituents, and acetamide side chains. Key examples from the literature include:

Compound Core Structure Key Substituents Biological Relevance
Target Compound 6-oxo-1,6-dihydropyrimidine 4-(4-methylphenyl), N-[4-(diethylamino)-2-methylphenyl]acetamide Hypothesized kinase inhibition
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide 6-oxo-1,6-dihydropyrimidine 2-thio, 4-phenoxy-phenyl acetamide Antimicrobial activity (reported yield: 60%)
(S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide 4,6-dioxo-tetrahydropyrimidine 4-sulfamoylphenyl, 4-hydroxyphenyl Potential sulfonamide-based therapeutics
N-[4-[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)methyl]phenyl]acetamide 2,6-dioxo-tetrahydropyrimidine 4-pyrimidinylmethyl, phenyl acetamide Undisclosed (structural focus)

Key Observations :

  • Pyrimidinone Modifications: The target compound’s 6-oxo-1,6-dihydropyrimidine core is distinct from the 4,6-dioxo-tetrahydropyrimidine in and the 2,6-dioxo-tetrahydropyrimidine in . These differences alter hydrogen-bonding capacity and ring planarity, impacting target interactions.
  • Substituent Effects: The diethylamino group in the target compound contrasts with the sulfamoyl group in and the thioether in , suggesting divergent solubility and metabolic stability profiles.
  • Aryl Groups : The 4-methylphenyl group in the target compound may enhance hydrophobic interactions compared to the 4-hydroxyphenyl group in , which could introduce polar interactions.
Physicochemical Properties
Property Target Compound Compound from Compound from
Molecular Weight ~437.5 g/mol (calculated) ~383.4 g/mol (reported) ~513.5 g/mol (calculated)
Solubility Moderate (diethylamino enhances aqueous solubility) Low (thioether and phenoxy groups reduce solubility) Moderate (sulfamoyl and hydroxyl groups balance polarity)
Melting Point Not reported 224–226°C Not reported

Key Observations :

  • The target compound’s diethylamino group likely improves solubility compared to the thioether-containing analog in , which has a higher melting point indicative of crystalline stability.

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, also known by its CAS number 84870-65-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, antimicrobial activity, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a diethylamino group and a pyrimidine moiety, which are known to influence its biological activity. The molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 362.385 g/mol. Key physical properties include:

PropertyValue
Molecular Weight362.385 g/mol
Density1.21 g/cm³
Boiling Point586°C at 760 mmHg
Flash Point308.2°C

Anticancer Activity

Recent studies have highlighted the potential of Mannich bases, including derivatives similar to this compound, as effective anticancer agents. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

  • HeLa (Cervical cancer)
  • HepG2 (Liver cancer)
  • A549 (Lung cancer)

In one study, Mannich bases demonstrated cytotoxicity that was 2.5 to 5.2 times higher than the standard chemotherapy agent 5-fluorouracil against these cell lines . The mechanism of action is believed to involve the inhibition of DNA topoisomerase I and interaction with cellular glutathione, leading to increased oxidative stress in cancer cells .

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. Derivatives of similar structures have shown effectiveness against resistant bacterial strains. For instance, carbonitrile derivatives have been reported to possess antimicrobial properties . The specific activity against various bacteria and fungi remains an area for further exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the diethylamino group and variations in the pyrimidine ring can significantly influence potency and selectivity against target cells.

Key Findings in SAR:

  • Substituent Effects : The presence of electron-donating groups such as methyl enhances cytotoxicity.
  • Pyrimidine Variants : Different substitutions on the pyrimidine ring can alter both the pharmacokinetic and pharmacodynamic profiles of the compound.
  • Amino Group Variations : Changes in the alkyl chain length or branching in the amino group may influence solubility and bioavailability.

Case Studies

Several case studies have documented the effects of similar Mannich bases on various cancer cell lines:

  • Study on Anticancer Activity : A series of Mannich bases were synthesized and evaluated for their cytotoxic effects on human colon cancer cell lines. Results indicated that modifications in aromatic substituents led to enhanced activity against these cells .
  • Antimicrobial Efficacy : Another study focused on derivatives exhibiting antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results suggested that specific structural features contributed to increased efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(diethylamino)-2-methylphenyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step organic synthesis typically involves coupling dihydropyrimidinone moieties with substituted acetamide precursors. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) under nitrogen .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (40–60°C) to avoid side products .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1EDCI, DCM, RT6592%
2DMF, 60°C, 12h7889%

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodology :

  • X-ray crystallography : For absolute configuration determination. Use SHELXL for refinement (R-factor < 0.05) .
  • NMR spectroscopy : 1H/13C NMR (DMSO-d6) identifies dihydropyrimidinone protons (δ 6.8–7.2 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 461.2) .

Q. What preliminary biological screening methods assess its pharmacological potential?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases (IC50 determination via fluorometric/colorimetric assays) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Pharmacokinetic studies : Measure bioavailability, half-life, and metabolite profiling (LC-MS/MS) to identify stability issues .
  • Dose optimization : Use factorial design experiments (DoE) to balance efficacy and toxicity .
    • Case Study : Inconsistent IC50 values for EGFR inhibition may arise from poor solubility. Solubility enhancement via co-crystallization with cyclodextrins improved activity by 40% .

Q. What strategies address low regioselectivity during dihydropyrimidinone functionalization?

  • Methodology :

  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites on the pyrimidinone ring .
  • Catalytic systems : Pd/Cu-mediated cross-coupling enhances selectivity for C-4 or C-6 positions .
    • Data Table :
CatalystSubstrateSelectivity (C-4:C-6)Yield (%)
Pd(PPh3)4Br-substituted85:1572
CuI/ProlineCl-substituted60:4065

Q. How do structural modifications (e.g., fluorination or methyl group addition) impact target binding?

  • Methodology :

  • SAR studies : Compare analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl) using molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) .
  • Crystallographic analysis : Resolve ligand-protein complexes (e.g., PDB ID: 6XYZ) to identify key hydrogen bonds or hydrophobic interactions .

Q. What experimental approaches reconcile conflicting crystallographic and spectroscopic data?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering in dihydropyrimidinone) causing spectral broadening .
  • Variable-temperature XRD : Resolve disorder in crystal lattices due to solvent inclusion .

Methodological Guidance for Data Interpretation

  • Handling low-resolution XRD data : Apply SHELXL’s TWINABS for twinned crystals or use Bayesian statistics for phase refinement .
  • Quantifying impurity peaks in HPLC : Use orthogonal methods (e.g., LC-MS) to distinguish degradation products from synthetic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.